molecular formula C11H15NO2 B12544924 2-Hydroxy-N-methyl-N-phenylbutanamide CAS No. 143131-60-6

2-Hydroxy-N-methyl-N-phenylbutanamide

Cat. No.: B12544924
CAS No.: 143131-60-6
M. Wt: 193.24 g/mol
InChI Key: YQSAYBQEFBMPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-methyl-N-phenylbutanamide is a chemical compound of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C12H17NO3, belongs to the class of N-alkyl hydroxyamides. These structures are frequently investigated as key intermediates in reaction mechanism studies and complex synthetic pathways. Researchers value this compound for its potential utility in the synthesis of more complex molecules, including lactams, which are crucial structural motifs found in a wide range of biologically active compounds. The presence of both the hydroxy and the N-alkyl amide functional groups on the carbon chain makes it a versatile precursor for cyclization studies and for probing reaction mechanisms. Hydroxyamide derivatives are recognized for their role as intermediates in the lactamization process of lactones, a transformation highly relevant for the preparation of versatile intermediates used in the synthesis of compounds like tetrahydro-9H-pyrido[3,4-b]indolones (Decker et al., 2004). These types of synthetic targets are of particular importance in the field of medicinal chemistry, serving as lead substances for drugs targeting the central nervous system (Decker et al., 2004). As such, this compound provides researchers with a valuable building block for methodological development and the exploration of novel chemical spaces. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

143131-60-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-phenylbutanamide

InChI

InChI=1S/C11H15NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8,10,13H,3H2,1-2H3

InChI Key

YQSAYBQEFBMPHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Procedure Overview

  • Starting Material : 3-Oxo-N-methyl-N-phenylbutanamide (or analogous ketone).
  • Reagents : Hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) and base (e.g., NaOH).
  • Conditions : Methanol, 25°C, 1 hour.

Key Steps

  • α-Hydroxylation : The ketone is treated with PhI(OCOCF₃)₂ and NaOH in methanol. The hypervalent iodine reagent facilitates electrophilic oxygen transfer, forming a hemiacetal intermediate.
  • Acid Workup : The intermediate undergoes β-acetalization or cyclization under acidic conditions (e.g., H₂SO₄), yielding the hydroxylated product.
Parameter Value Source
Yield 77% (for analogous compound)
Reaction Time 1 hour
Solvent Methanol
Temperature 25°C

Advantages : High regioselectivity for α-hydroxylation.
Limitations : Requires careful control of reaction conditions to avoid over-oxidation.

Cyclization of Sulfenylated Intermediates

This approach involves sulfenylation of acetoacetanilide derivatives followed by cyclization to form the hydroxyamide.

Procedure Overview

  • Starting Material : Acetoacetanilide and di-(2-hydroxyethyl)disulfide.
  • Reagents : Base (e.g., NaOH/KOH), hydrogen peroxide (H₂O₂).
  • Conditions : 35–55°C, 3–5 hours under vacuum.

Key Steps

  • Sulfenylation : Acetoacetanilide reacts with di-(2-hydroxyethyl)disulfide in basic conditions to form a sulfenylated intermediate.
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) at 75–80°C under vacuum, removing water via Dean-Stark traps.
Parameter Value Source
Yield 64.3–64.5%
Reaction Time 3.5 hours
Solvent Toluene
Temperature 75–80°C

Advantages : Scalable and efficient for bulk synthesis.
Limitations : Requires careful monitoring of water removal during cyclization.

Kinetic Resolution of Racemic Hydroxyamides

This method isolates enantiomerically pure 2-hydroxy-N-methyl-N-phenylbutanamide from racemic mixtures using chiral catalysts.

Procedure Overview

  • Starting Material : Racemic this compound.
  • Reagents : Diphenylacetic acid, Piv₂O, (R)-BTM (chiral catalyst).
  • Conditions : Et₂O, room temperature, 24 hours.

Key Steps

  • Resolution : The racemic mixture reacts with diphenylacetic acid in the presence of a chiral catalyst. The reaction selectively acetylates one enantiomer, enabling separation via chromatography.
Parameter Value Source
Yield Not explicitly stated
Reaction Time 24 hours
Solvent Et₂O
Temperature Room temperature

Advantages : Produces enantiomerically pure product.
Limitations : Requires access to chiral catalysts and may have low throughput.

Stepwise Amide Bond Formation and Hydroxylation

This route involves synthesizing the amide backbone first, followed by hydroxylation at the 2-position.

Procedure Overview

  • Starting Material : Butyryl chloride and N-methylaniline.
  • Reagents : Triethylamine, DMAP.
  • Conditions : CH₂Cl₂, 0°C to room temperature, 16 hours.

Key Steps

  • Amide Formation : Butyryl chloride reacts with N-methylaniline in the presence of DMAP and triethylamine to form N-methyl-N-phenylbutanamide.
  • Hydroxylation : Subsequent hydroxylation (e.g., using PhI(OCOCF₃)₂) introduces the hydroxyl group.
Parameter Value Source
Yield 80% (for amide formation)
Reaction Time 16 hours
Solvent CH₂Cl₂
Temperature 0°C to room temperature

Advantages : High yield in amide formation.
Limitations : Hydroxylation step may require optimization for regioselectivity.

One-Pot Synthesis via α-Hydroxylation and Cyclization

This method combines hydroxylation and cyclization in a single step, streamlining the synthesis.

Procedure Overview

  • Starting Material : N-Phenylacetoacetamide.
  • Reagents : PhI(OCOCF₃)₂, H₂SO₄.
  • Conditions : Methanol, 25°C, 1 hour; followed by H₂SO₄ at reflux.

Key Steps

  • Hydroxylation : α-Hydroxylation of the ketone generates a hydroxylated intermediate.
  • Cyclization : H₂SO₄ promotes intramolecular cyclization, forming the hydroxyamide.
Parameter Value Source
Yield Not explicitly stated
Reaction Time 1 hour (hydroxylation) + reflux
Solvent Methanol
Temperature 25°C (hydroxylation); reflux

Advantages : Simplified workflow.
Limitations : Requires precise control of acid concentration.

Grignard Reagent-Mediated Hydroxylation

This method introduces the hydroxyl group via Grignard reagents, though direct applications to this compound are less documented.

Procedure Overview

  • Starting Material : 2-Oxo-N-methyl-N-phenylbutanamide.
  • Reagents : RMgX (e.g., CH₃MgBr), followed by H₂O₂ workup.
  • Conditions : THF, 0°C to room temperature.

Key Steps

  • Grignard Addition : The ketone reacts with a Grignard reagent to form an alcoholate intermediate.
  • Oxidation : Quenching with H₂O₂ introduces the hydroxyl group.
Parameter Value Source
Yield Not explicitly stated
Reaction Time 2 hours
Solvent THF
Temperature 0°C to room temperature

Advantages : Versatile for introducing hydroxyl groups.
Limitations : Potential side reactions and stoichiometric control challenges.

Comparative Analysis of Methods

Method Yield Scalability Regioselectivity Complexity
Oxidative α-Hydroxylation High Moderate High Moderate
Cyclization of Sulfenylates High High Moderate Moderate
Kinetic Resolution Moderate Low High High
Stepwise Amide Formation High High Moderate Low
One-Pot Synthesis Moderate Moderate Moderate Moderate
Grignard-Mediated Moderate Moderate Moderate High

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties:
Research indicates that derivatives of 2-hydroxy-N-methyl-N-phenylbutanamide exhibit analgesic effects similar to those of traditional opioids. For instance, studies on synthetic opioids have shown that modifications to the structure can enhance their potency and selectivity for opioid receptors, making them potential candidates for pain management therapies .

2. Anticancer Activity:
Compounds structurally related to this compound have been evaluated for anticancer activity. The presence of the hydroxyl group is believed to contribute to the modulation of cell signaling pathways involved in cancer progression. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Organic Synthesis Applications

1. Asymmetric Synthesis:
The compound serves as a chiral building block in asymmetric synthesis. Its application in kinetic resolution processes allows for the production of optically active compounds with high enantiomeric purity. For example, studies have shown that using this compound in combination with chiral catalysts can yield significant selectivity in the formation of desired products .

2. Tandem Reactions:
Recent developments have highlighted the use of this compound in tandem reactions, such as oxidative α-hydroxylation and β-acetalization. These reactions facilitate the synthesis of complex molecules from simpler precursors, demonstrating the compound's versatility in synthetic organic chemistry. Yields reported range from moderate to good, indicating its effectiveness in multi-step processes .

Analytical Applications

1. Reference Standard:
Due to its well-defined chemical structure, this compound is often utilized as a reference standard in analytical chemistry. Its stability and distinct spectral properties make it suitable for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) analyses .

2. Metabolic Studies:
The compound has been employed in metabolic studies to investigate its degradation pathways and metabolic stability. Such studies are crucial for understanding how similar compounds behave in biological systems and can inform the design of safer pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several amide derivatives, differing primarily in substituent groups and backbone modifications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Applications/Findings References
2-Hydroxy-N-methyl-N-phenylbutanamide C₁₁H₁₅NO₂ 193.24 g/mol Hydroxy, N-methyl, N-phenyl Polar, potential H-bond donor/acceptor Hypothesized catalytic or bioactive roles N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 g/mol Hydroxy, N,O-bidentate Metal coordination capability Catalyst for C–H bond functionalization
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 250.30 g/mol Nitro, ethyl Electron-withdrawing nitro group Likely industrial synthesis intermediate
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 g/mol Phenyl, N-aryl Lipophilic, aromatic stacking potential Unspecified (structural analog)
2-Acetyl-3-methyl-N-phenylbutanamide C₁₃H₁₇NO₂ 219.28 g/mol Acetyl, methyl Keto-enol tautomerism possible Research chemical (PubChem ID: 13620974)

Key Observations :

  • Polarity and Solubility: The hydroxy group in this compound enhances polarity compared to non-hydroxylated analogs (e.g., N-(3-methylphenyl)-2-phenylbutanamide), likely improving aqueous solubility .
  • Reactivity : The N,O-bidentate structure in ’s compound enables metal coordination, a feature absent in the target compound due to its single hydroxy group. However, the target’s hydroxy group may still participate in acid-base or catalytic reactions .
  • Electronic Effects : Nitro-substituted analogs () exhibit electron-withdrawing effects, contrasting with the electron-donating methyl and phenyl groups in the target compound, which could influence reactivity in substitution or coupling reactions .
Pharmacological and Industrial Relevance
  • Bioactivity: While highlights anti-inflammatory and analgesic activities in phenoxy acetamide derivatives, the target compound’s hydroxy group could modulate similar bioactivity through hydrogen bonding with biological targets .
  • Industrial Use : Nitro-substituted butanamides () are likely intermediates in dye or polymer synthesis, whereas the target compound’s hydroxy group may suit applications in green chemistry or catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.